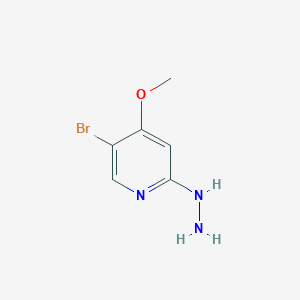

5-Bromo-2-hydrazinyl-4-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(5-bromo-4-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

YJOSXPZCGJIIIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1Br)NN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Hydrazinyl 4 Methoxypyridine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Bromo-2-hydrazinyl-4-methoxypyridine suggests a logical disconnection strategy. The primary disconnection occurs at the carbon-nitrogen bond of the hydrazinyl group. This points to a precursor molecule, 5-Bromo-2-chloro-4-methoxypyridine, where the chlorine atom at the C-2 position serves as a suitable leaving group for a nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648). google.comyoutube.com

Further deconstruction of the 5-Bromo-2-chloro-4-methoxypyridine precursor involves two key steps: the introduction of the bromo group at the C-5 position and the methoxy (B1213986) group at the C-4 position. This leads back to a simpler, di-halogenated pyridine (B92270), such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, as a viable starting material. The synthesis would then involve a regioselective bromination and a nucleophilic substitution to introduce the methoxy group.

Synthesis of Halogenated Pyridine Precursors (e.g., 5-Bromo-2-chloro-4-methoxypyridine)

Regioselective Halogenation Strategies

Achieving the desired 5-bromo substitution on a pyridine ring that is also substituted at the 2 and 4 positions requires careful consideration of the directing effects of the existing groups. Often, the synthesis starts with a pre-functionalized pyridine. For instance, starting with 2-chloro-4-methoxypyridine, a commercially available reagent, allows for subsequent bromination. pubcompare.ai The methoxy group at the 4-position is an ortho-, para-director. However, the pyridine nitrogen is a deactivating group. The halogenation, typically using a source like N-Bromosuccinimide (NBS), can be directed to the 5-position. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high regioselectivity. organic-chemistry.orgnih.gov For example, using hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides and promote regioselective halogenation under mild conditions. organic-chemistry.org

Alternative strategies might involve starting with a molecule like 2-chloro-4-aminopyridine, which can be diazotized and then subjected to a Sandmeyer-type reaction to introduce the bromine at the desired position. chemicalbook.com

Introduction of the Methoxy Group to the Pyridine Ring

The introduction of the methoxy group at the 4-position is typically accomplished via a nucleophilic aromatic substitution. stackexchange.comechemi.com Starting with a di-halogenated pyridine, such as 2,5-dibromopyridine, the bromine atom at the 2- or 4-position is more susceptible to nucleophilic attack than one at the 3- or 5-position. echemi.comyoutube.com By reacting 2,5-dibromopyridine with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), it is possible to selectively replace one of the bromine atoms with a methoxy group. nbinno.comchemicalbook.com The reaction conditions, such as temperature and reaction time, can be optimized to favor the substitution at the desired position. For instance, reacting 2,5-dibromopyridine with sodium methoxide in methanol under reflux can yield 5-Bromo-2-methoxypyridine with high selectivity. nbinno.comchemicalbook.com A similar strategy can be applied to 2,4-dichloropyrimidine, where reaction with sodium methoxide yields 2-chloro-4-methoxypyrimidine. chemicalbook.com

Introduction of the Hydrazinyl Moiety

The final and crucial step in the synthesis of this compound is the introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution of Halogen with Hydrazine or Hydrazine Hydrate (B1144303)

With the precursor 5-Bromo-2-chloro-4-methoxypyridine in hand, the hydrazinyl group is introduced by reacting it with hydrazine or, more commonly, hydrazine hydrate. jsscacs.edu.in The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. stackexchange.comyoutube.com Hydrazine acts as the nucleophile, displacing the chloride ion to form the desired this compound. google.com This reaction is a well-established method for the synthesis of hydrazinylpyridines and their analogues. jsscacs.edu.innih.gov

Optimization of Reaction Conditions for High Yield and Selectivity

To maximize the yield and purity of the final product, optimization of the reaction conditions is essential. Key parameters that are often adjusted include the solvent, reaction temperature, and the molar ratio of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Alcohols (e.g., ethanol, methanol), amides (e.g., DMF), or alcohol amines are commonly used. google.com | The solvent should be able to dissolve the pyridine halide precursor and be compatible with the reaction conditions. |

| Temperature | Often carried out at elevated temperatures, including reflux. google.com | Higher temperatures increase the reaction rate, but must be controlled to prevent side reactions. |

| Reactant Ratio | An excess of hydrazine hydrate is typically used (e.g., a molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate). google.com | Using an excess of the nucleophile drives the reaction to completion. |

| Base | A base, such as triethylamine, may be added. jsscacs.edu.in | The base neutralizes the hydrogen halide (e.g., HCl) that is formed as a byproduct, which can improve the reaction rate and yield. google.com |

A typical procedure involves dissolving the 5-Bromo-2-chloro-4-methoxypyridine in a suitable solvent like ethanol, adding hydrazine hydrate, and heating the mixture under reflux for several hours. google.com After the reaction is complete, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Alternative Synthetic Routes and Functional Group Interconversions

The synthesis of this compound can be approached through the construction of a suitably substituted pyridine ring followed by the introduction of the hydrazinyl group. A common strategy for preparing polysubstituted pyridines involves the stepwise functionalization of a pre-existing pyridine core.

A plausible synthetic route commences with a readily available starting material, such as a dihalopyridine, which can be selectively functionalized. For instance, the synthesis of the key intermediate, 5-Bromo-2,4-dichloropyridine, has been reported starting from 2-amino-4-chloropyridine. This process involves a bromination reaction followed by diazotization and chlorination, with a total yield greater than 50%. primescholars.com

Once the polysubstituted pyridine core is assembled, the introduction of the hydrazinyl group can be achieved via nucleophilic aromatic substitution. The chlorine atom at the C-2 position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the C-4 position. Therefore, reacting 5-Bromo-2,4-dichloropyridine with hydrazine hydrate would likely lead to the selective displacement of the 2-chloro substituent to afford the desired 5-Bromo-2-hydrazinyl-4-chloropyridine. Subsequent nucleophilic substitution of the remaining chloro group with a methoxide source, such as sodium methoxide, would yield the final product.

Alternatively, a different sequence of substitutions could be employed. For example, 5-Bromo-2,4-dichloropyridine could first be reacted with sodium methoxide. Depending on the reaction conditions, this could potentially lead to a mixture of 5-Bromo-2-chloro-4-methoxypyridine and 5-Bromo-4-chloro-2-methoxypyridine. The desired 5-Bromo-2-chloro-4-methoxypyridine could then be isolated and subsequently reacted with hydrazine to furnish this compound.

Functional group interconversion (FGI) offers another strategic approach. This involves converting one functional group into another to facilitate the desired synthetic transformation. For instance, a 2-aminopyridine (B139424) derivative could be a precursor. The amino group can be converted to a diazonium salt, which can then be transformed into a variety of other functional groups, including a hydrazinyl group.

The following table summarizes various synthetic strategies that can be adapted for the synthesis of functionalized pyridines.

| Strategy | Description | Key Intermediates | Potential for Target Synthesis |

| Stepwise Halogen Functionalization | Sequential introduction of different halogen atoms onto the pyridine ring, followed by selective nucleophilic substitution. | Dihalopyridines, Trihalopyridines | High: Allows for regioselective introduction of functional groups. |

| From Amino Pyridines | Utilization of an amino group as a synthetic handle for diazotization and subsequent conversion to other functionalities. | Aminopyridines, Diazonium salts | Moderate: Diazotization can sometimes lead to side reactions. |

| Ring Construction Methods | Building the substituted pyridine ring from acyclic precursors (e.g., Hantzsch or Chichibabin pyridine synthesis). | β-keto esters, enamines | Low to Moderate: May require extensive optimization for specific substitution patterns. nih.gov |

| Metal-Catalyzed Cross-Coupling | Employing reactions like Suzuki or Buchwald-Hartwig to introduce aryl, alkyl, or amino groups. | Halopyridines, Boronic acids | High: Offers a versatile method for C-C and C-N bond formation. nbinno.com |

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, catalytic reagents, and designing reactions with high atom economy.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product. primescholars.com

In the context of synthesizing this compound, several aspects can be optimized for sustainability. The choice of solvents is crucial; replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. nih.gov

The use of catalytic methods over stoichiometric reagents is another cornerstone of green chemistry. For instance, metal-catalyzed cross-coupling reactions for the functionalization of the pyridine ring can be more atom-economical than classical methods that generate significant amounts of waste.

A key step in the proposed synthesis is the nucleophilic substitution of a chloro group with hydrazine. This reaction itself can be relatively atom-economical. For example, the reaction of 5-Bromo-2-chloro-4-methoxypyridine with hydrazine hydrate would ideally produce the desired product and hydrochloric acid, which is neutralized by a base.

To further improve the sustainability of the process, one-pot or tandem reactions can be designed to reduce the number of work-up and purification steps, thereby saving solvents and energy.

The following table provides a comparative analysis of different synthetic approaches based on green chemistry metrics.

| Approach | Key Transformation | Solvents | Reagents | Atom Economy | Green Chemistry Considerations |

| Classical Halogenation and Substitution | Diazotization and Sandmeyer reaction | Strong acids, organic solvents | NaNO₂, CuCl | Low to Moderate | Generation of significant inorganic waste. |

| Direct C-H Functionalization | Palladium-catalyzed C-H activation | Toluene, Dioxane | Stoichiometric oxidants | Moderate | Reduces pre-functionalization steps, but may require harsh conditions. |

| Enzyme-Catalyzed Synthesis | Biocatalytic transformation | Water, Ethanol | Enzymes | High | Mild reaction conditions, biodegradable catalysts. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates under microwave irradiation | Polar solvents | Various | Varies | Reduced reaction times and often improved yields. |

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformations of 5 Bromo 2 Hydrazinyl 4 Methoxypyridine

Reactivity at the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and a precursor to various heterocyclic systems. Its reactivity is central to the synthetic utility of 5-Bromo-2-hydrazinyl-4-methoxypyridine.

Condensation Reactions with Aldehydes and Ketones for Hydrazone Formation

The reaction of aldehydes and ketones with hydrazine (B178648) derivatives like this compound is a classic example of a condensation or addition-elimination reaction. chemguide.co.uklibretexts.org The nucleophilic nitrogen atom of the hydrazinyl group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition is followed by the elimination of a water molecule to form a stable hydrazone, characterized by a C=N-N bond. libretexts.orgyoutube.com

This reaction is highly efficient and is often used to form derivatives of carbonyl compounds. chemguide.co.uk The resulting (5-Bromo-4-methoxypyridin-2-yl)hydrazones are valuable intermediates themselves, often serving as precursors for further cyclization reactions or as ligands in coordination chemistry.

Table 1: Representative Condensation Reactions for Hydrazone Formation

| Reactant A (Hydrazine) | Reactant B (Carbonyl) | Product (Hydrazone) | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | N'-(phenylmethylene)-5-bromo-4-methoxypyridine-2-carbohydrazide | Acidic or basic catalysis, reflux in ethanol |

| This compound | Acetone | N'-(propan-2-ylidene)-5-bromo-4-methoxypyridine-2-carbohydrazide | Mild acidic conditions, room temperature |

| This compound | Cyclohexanone | N'-(cyclohexylidene)-5-bromo-4-methoxypyridine-2-carbohydrazide | Acetic acid catalyst, reflux in methanol (B129727) |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, 1,2,4-Triazoles)

The hydrazinyl moiety is a key building block for synthesizing fused heterocyclic systems, particularly pyrazoles and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry. nih.gov

Pyrazole (B372694) Formation: Pyrazoles can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. nih.gov The reaction of this compound with a β-diketone would proceed via initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield a substituted pyrazole. nih.gov This method allows for the regioselective formation of pyrazole derivatives. beilstein-journals.org

1,2,4-Triazole Formation: The synthesis of 1,2,4-triazoles from hydrazines can be achieved through various routes. One common method involves the reaction with acylhydrazides followed by cyclization. nih.gov Another approach is the reaction with reagents like formamide (B127407) under microwave irradiation. organic-chemistry.org For this compound, reaction with an appropriate one-carbon synthon, such as formic acid or orthoesters, followed by cyclization, or reaction with isothiocyanates to form thiosemicarbazides which are then cyclized, would lead to the formation of a triazole ring fused or linked to the pyridine (B92270) core. nih.govresearchgate.net

Oxidative and Reductive Transformations of the Hydrazinyl Moiety

The hydrazinyl group can undergo both oxidation and reduction, although these transformations are less common than condensation and cyclization reactions in synthetic applications.

Oxidation: Oxidation of aryl hydrazines can lead to the formation of diazonium salts or can result in coupling reactions. Under specific conditions, the hydrazinyl group can be converted back to a diazo group, which can then be eliminated to yield the corresponding deaminated pyridine.

Reduction: While hydrazine itself is a reducing agent, the hydrazinyl group attached to an aromatic ring can be cleaved under strong reductive conditions (hydrogenolysis), replacing it with a hydrogen atom. This process would convert this compound to 5-bromo-4-methoxypyridine.

Reactivity of the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo-substituent on the electron-deficient pyridine ring makes it an excellent substrate for these transformations. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgharvard.edu Reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would yield 5-aryl- or 5-vinyl-2-hydrazinyl-4-methoxypyridine derivatives. nih.govmdpi.com This reaction is known for its tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl substituent at the 5-position of the pyridine ring. nih.gov This is a highly reliable method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org It allows for the synthesis of a wide range of arylamines that are otherwise difficult to prepare. libretexts.org By reacting this compound with various primary or secondary amines under palladium catalysis, the bromine atom can be replaced with the corresponding amino group. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Catalyst/Base System |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²) - C(sp²) | 5-Aryl/Vinyl Pyridine | Pd(PPh₃)₄ / K₂CO₃ |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | 5-Alkynyl Pyridine | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²) - N | 5-Amino Pyridine | Pd₂(dba)₃ / BINAP / NaOt-Bu |

Direct Nucleophilic Aromatic Substitution with Various Nucleophiles

While palladium-catalyzed reactions are prevalent, the bromine atom on the pyridine ring can also be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov

This pathway allows for the introduction of a variety of functional groups. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and cyanide can displace the bromide. mdpi.com The reaction conditions, such as solvent and temperature, are critical for the success of these substitutions. For instance, reacting this compound with a nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could lead to the formation of 5-methoxy-2-hydrazinyl-4-methoxypyridine. organic-chemistry.orgnih.gov

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents, which can then be treated with various electrophiles to introduce new functional groups. wikipedia.org For brominated pyridines, this reaction is typically accomplished using organolithium reagents, such as n-butyllithium (n-BuLi).

A significant challenge for performing a metal-halogen exchange on this compound is the presence of the hydrazinyl (-NHNH₂) group. This group contains acidic N-H protons that would be readily deprotonated by a strong base like n-BuLi. This acid-base reaction is generally much faster than the desired metal-halogen exchange, leading to the consumption of the organolithium reagent and the formation of a lithium hydrazide salt, thus preventing the formation of the desired 5-lithiated pyridine species.

To overcome the issue of acidic protons on a heterocyclic substrate, specialized protocols have been developed. One such method involves a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), followed by an organolithium reagent. nih.gov This approach has proven effective for performing bromine-metal exchange on bromoheterocyclic compounds that bear substituents with acidic protons. nih.gov In a hypothetical application to this compound, the reaction sequence might proceed as follows:

Deprotonation/Complexation: Initial treatment with i-PrMgCl could deprotonate the hydrazinyl group or form a magnesium complex.

Br-Mg Exchange: Subsequent addition of n-BuLi could then facilitate the bromine-magnesium or bromine-lithium exchange at the C-5 position.

Functionalization: The resulting organometallic intermediate could then be quenched with an electrophile (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new substituent at the C-5 position.

The viability and efficiency of this transformation would be highly dependent on the specific reaction conditions, such as temperature and solvent. Without direct experimental validation for this specific substrate, this remains a projected reaction pathway.

Reactivity of the Methoxy (B1213986) Group

The cleavage of the methyl ether in the 4-methoxy group to yield a 4-hydroxypyridine (B47283) analogue is a feasible transformation. Several reagents are known to demethylate aryl methyl ethers, although the conditions can often be harsh. The choice of reagent would be critical to avoid unwanted side reactions with the bromo and hydrazinyl substituents.

Potential demethylation agents and their considerations are summarized in the table below.

| Demethylation Reagent | Typical Conditions | Potential for Side Reactions with this compound |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Highly effective, but its strong Lewis acidity could lead to complexation with the pyridine nitrogen and the hydrazinyl group. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh acidic conditions may affect the stability of the hydrazinyl group. |

| Pyridinium (B92312) Hydrochloride | High temperature (melt) | A classic method that could be effective, but the high temperatures might lead to decomposition. |

| L-Selectride® | THF, reflux | A nucleophilic demethylation agent that has shown chemoselectivity for methoxypyridines over other aryl ethers. It may be compatible with the other functional groups. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Dichloromethane | Generated in situ, it can cleave ethers under relatively mild conditions. Selectivity between the methoxy group and potential reactions with the hydrazinyl moiety would need to be evaluated. |

Given the sensitive nature of the hydrazinyl group, milder, nucleophilic demethylation agents like L-Selectride® might offer the best chance for a selective and high-yielding reaction.

The methoxy group is generally a stable substituent. It is an electron-donating group through resonance, which activates the pyridine ring towards electrophilic aromatic substitution. Its electronic influence directs incoming electrophiles primarily to the ortho and para positions. In this molecule, the C-3 and C-5 positions are ortho and para to the methoxy group, respectively.

The methoxy group itself is not typically a leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other strong electron-withdrawing groups, which is not the case here. The primary reactivity of the methoxy group, aside from demethylation, is its influence on the regioselectivity of reactions on the pyridine ring itself.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

Predicting the outcome of electrophilic or nucleophilic substitution on this polysubstituted pyridine ring requires a careful analysis of the combined electronic effects of all substituents.

For Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation):

The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the ring is substituted with two strong activating groups (hydrazinyl at C-2 and methoxy at C-4) and one deactivating group (bromo at C-5).

-NHNH₂ (Hydrazinyl): Strongly activating, ortho, para-directing.

-OCH₃ (Methoxy): Strongly activating, ortho, para-directing.

-Br (Bromo): Deactivating, ortho, para-directing.

The directing effects of these groups on the available positions (C-3 and C-6) are summarized below.

| Position | Directing Influence from -NHNH₂ (at C-2) | Directing Influence from -OCH₃ (at C-4) | Directing Influence from -Br (at C-5) | Overall Propensity for Electrophilic Attack |

| C-3 | ortho (Activating) | ortho (Activating) | meta (Deactivating) | Highly Favored |

| C-6 | para (Activating) | meta (Activating) | ortho (Deactivating) | Less Favored |

The powerful, synergistic activation of the C-3 position by both the hydrazinyl and methoxy groups strongly suggests that electrophilic substitution would occur regioselectively at this site.

For Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) on pyridine rings typically occurs at the C-2, C-4, and C-6 positions, especially if a good leaving group is present. In this molecule, the bromine atom at C-5 is a potential leaving group. However, the C-5 position is not electronically favored for nucleophilic attack. The presence of strong electron-donating groups (-NHNH₂ and -OCH₃) further disfavors SₙAr on the ring by increasing electron density. Therefore, direct nucleophilic displacement of the bromine atom is predicted to be very difficult under standard SₙAr conditions.

Reaction conditions would be paramount in controlling the transformations of this compound.

For Metal-Halogen Exchange: Cryogenic temperatures (e.g., -78 °C) would be essential to maintain the stability of the highly reactive organometallic intermediate and to potentially control the selectivity between deprotonation and halogen exchange.

For Demethylation: The choice between harsh, acidic conditions and milder, nucleophilic reagents would determine the survival of the hydrazinyl group.

For Electrophilic Substitution: While the ring is heavily activated, the basicity of the hydrazinyl group and the pyridine nitrogen means that strongly acidic conditions (often used for nitration or sulfonation) would lead to protonation, forming a pyridinium salt. This deactivates the ring and would likely inhibit the reaction. Therefore, electrophilic substitution would probably require non-acidic or buffered conditions to succeed.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Hydrazinyl 4 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H, ¹³C, and Heteronuclear 2D NMR Analysis for Structural Confirmation

Currently, there is no published ¹H, ¹³C, or heteronuclear 2D NMR data for 5-Bromo-2-hydrazinyl-4-methoxypyridine. Such data would be essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously establishing the chemical structure.

Elucidation of Tautomeric Forms and Conformational Preferences in Solution

The presence of the hydrazinyl group at the 2-position of the pyridine (B92270) ring introduces the possibility of tautomerism. It is conceivable that this compound could exist in equilibrium with its tautomeric forms, such as a hydrazone structure. Detailed NMR studies, potentially in various solvents and at different temperatures, would be required to investigate the presence and relative populations of these tautomers. Furthermore, conformational preferences, such as the orientation of the methoxy (B1213986) and hydrazinyl groups relative to the pyridine ring, could be elucidated through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Detailed Assignment of Characteristic Stretching and Bending Vibrations

Experimental Fourier Transform Infrared (FTIR) and Raman spectra for this compound are not available in the public domain. A detailed analysis would involve the assignment of characteristic vibrational modes, including but not limited to:

N-H stretching and bending vibrations of the hydrazinyl group.

C-O stretching of the methoxy group.

C=N and C=C stretching vibrations of the pyridine ring.

C-Br stretching vibration.

Spectroscopic Signatures of Intermolecular Interactions, Including Hydrogen Bonding

The hydrazinyl group in this compound provides sites for both hydrogen bond donation and acceptance. Vibrational spectroscopy is a powerful tool for studying intermolecular interactions. In the solid state or in concentrated solutions, shifts in the N-H stretching frequencies could provide evidence of hydrogen bonding. The absence of experimental spectra prevents any such analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available Ultraviolet-Visible (UV-Vis) absorption data for this compound. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule. The absorption maxima (λmax) would be characteristic of the chromophoric system of the substituted pyridine ring.

Analysis of Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. The primary chromophore is the substituted pyridine ring, which possesses π-electrons that can be excited to higher energy orbitals. The electronic structure is significantly modulated by the presence of three key substituents: the hydrazinyl (-NHNH2) group, the methoxy (-OCH3) group, and the bromine (-Br) atom.

The hydrazinyl and methoxy groups act as powerful auxochromes, possessing non-bonding electron pairs (n-electrons) that can participate in resonance with the pyridine ring's π-system. This participation raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap, typically resulting in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine.

The expected electronic transitions for this molecule include:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The conjugation of the hydrazinyl and methoxy lone pairs with the ring will likely cause these bands to appear at longer wavelengths than in simple pyridine.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen atoms of the hydrazinyl group or the pyridine ring, or the oxygen of the methoxy group, to an antibonding π* orbital of the ring. These transitions are typically observed at longer wavelengths than the π → π* transitions. libretexts.org

The bromine atom, being an electron-withdrawing group through induction but also possessing lone pairs capable of resonance, will further influence the energy levels of the molecular orbitals and thus the precise wavelengths of these transitions.

Investigation of Solvent Effects and pH-Dependent Spectral Behavior for Electronic Structure Insights

The UV-Visible absorption spectrum of this compound is expected to exhibit significant sensitivity to the solvent environment and the pH of the medium.

Solvent Effects: The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in absorption maxima.

For π → π transitions*, an increase in solvent polarity generally leads to a bathochromic (red) shift (a shift to longer wavelengths). libretexts.org This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules.

For n → π transitions*, an increase in solvent polarity typically results in a hypsochromic (blue) shift (a shift to shorter wavelengths). libretexts.org The non-bonding electrons of the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvents, which increases the energy required for the transition. Observing these shifts can help in the assignment of the absorption bands.

pH-Dependent Spectral Behavior: The molecule possesses multiple sites susceptible to protonation: the pyridine ring nitrogen and the nitrogen atoms of the hydrazinyl group.

In acidic media, the pyridine nitrogen is expected to be protonated first, forming a pyridinium (B92312) cation. This protonation would increase the electron-accepting nature of the ring, significantly altering the electronic transitions and likely causing a hypsochromic shift as the lone pair on the ring nitrogen is no longer available to participate in n → π* transitions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of this compound by providing a highly accurate mass measurement of its molecular ion. This allows for the unambiguous determination of its elemental formula.

The molecular formula of the compound is C6H8BrN3O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Isotopologue Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C6H879BrN3O | Standard | 216.98999 | 100.0 |

| C6H881BrN3O | Standard | 218.98794 | 97.3 |

This table presents the theoretical data for the molecular ion of this compound.

Fragmentation Pattern Analysis for Deriving Structural Information and Probing Reaction Pathways

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. While no specific experimental spectrum is available, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical moieties.

Loss of Nitrogen: A common fragmentation pathway for hydrazine (B178648) derivatives is the loss of a neutral nitrogen molecule (N₂), which is a very stable species. This would lead to a significant fragment ion [M - 28]⁺.

Loss of Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in the fragment ion [M - 15]⁺.

Loss of Hydrazine Radical: Cleavage of the C-N bond connecting the hydrazine group to the pyridine ring could result in the loss of a hydrazinyl radical (•N₂H₃), giving the fragment [M - 31]⁺.

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in the fragment [M - 79/81]⁺.

Pyridine Ring Fragmentation: Subsequent fragmentations would involve the characteristic cleavage of the pyridine ring itself.

The relative abundances of these fragment ions would provide a fingerprint for the molecule's structure.

X-ray Crystallography

Determination of Solid-State Molecular and Supramolecular Structures

Although the crystal structure of this compound has not been reported, the structure of its isomer, 2-Bromo-6-hydrazinylpyridine , provides significant insight into the likely molecular conformation and supramolecular interactions in the solid state. researchgate.net

In the reported crystal structure of 2-Bromo-6-hydrazinylpyridine, the asymmetric unit contains two conformationally different molecules. researchgate.netnih.gov The molecules are essentially planar, a common feature for such aromatic systems. researchgate.net A key structural aspect is the conformation of the hydrazinyl group relative to the pyridine ring. In one molecule, the terminal hydrazine nitrogen is syn to the pyridine nitrogen, while in the other, it adopts an anti conformation. researchgate.netnih.gov This demonstrates the conformational flexibility of the C-N bond to the hydrazine substituent.

The supramolecular structure is dominated by a network of hydrogen bonds and other non-covalent interactions. The hydrazinyl groups act as effective hydrogen bond donors, forming N—H···N hydrogen bonds that link the molecules into chains. researchgate.net Furthermore, the crystal packing is stabilized by π–π stacking interactions between the pyridine rings and short Br···Br halogen bonds, which are significant directional interactions that influence crystal packing. researchgate.netnih.gov

Based on this analog, it can be predicted that the crystal structure of this compound would also be heavily influenced by:

Hydrogen Bonding: The -NHNH₂ group would serve as a primary hydrogen bond donor, likely interacting with the pyridine nitrogen of an adjacent molecule.

Halogen Bonding: The bromine atom could participate in Br···N or Br···O halogen bonds.

π–π Stacking: The planar pyridine rings would likely engage in stacking interactions.

| Parameter | Observation in Analog (2-Bromo-6-hydrazinylpyridine) researchgate.netnih.gov | Predicted Feature for this compound |

|---|---|---|

| Molecular Geometry | Essentially planar pyridine ring | Essentially planar pyridine ring |

| Key Conformation | Both syn and anti conformations of the hydrazinyl group observed | Existence of low-energy conformers is likely |

| Primary Supramolecular Interaction | N—H···N hydrogen bonds forming molecular chains | Strong N—H···N hydrogen bonding network |

| Other Interactions | π–π stacking and Br···Br halogen bonds | π–π stacking, potential for Br···N/O halogen bonds, and C-H···O interactions |

Analysis of Crystal Packing Motifs and Non-Covalent Interactions (e.g., hydrogen bonding, halogen bonding)

The crystal structure of 2-Bromo-6-hydrazinylpyridine reveals a sophisticated network of intermolecular interactions. nih.gov The molecules are linked by a system of N—H⋯N hydrogen bonds originating from the hydrazinyl group. nih.govnih.gov These interactions include both standard and bifurcated N—H⋯(N,N) hydrogen bonds, which effectively link the molecules into chains along the crystallographic direction. nih.govnih.gov The hydrazinyl group acts as a versatile hydrogen bond donor, while the pyridine nitrogen and the terminal hydrazine nitrogen can function as acceptors, leading to the formation of robust supramolecular synthons. nih.gov

For this compound, it is reasonable to extrapolate that similar non-covalent interactions will be pivotal in defining its crystal structure. The hydrazinyl moiety is expected to form comparable N—H⋯N hydrogen bonding networks. The presence of the bromine atom at the 5-position suggests a strong potential for halogen bonding to influence the crystal packing, analogous to what is observed in 2-Bromo-6-hydrazinylpyridine. The methoxy group at the 4-position might introduce additional, weaker C—H⋯O interactions, further stabilizing the three-dimensional architecture. The interplay between the strong N—H⋯N hydrogen bonds and the directional Br⋯Br halogen bonds is likely to result in a highly organized and stable crystal lattice.

The following table summarizes the key intermolecular interactions observed in the crystal structure of the analogue 2-Bromo-6-hydrazinylpyridine, which are instructive for understanding the potential interactions in this compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Hydrogen Bond | N—H⋯N | - | nih.govnih.gov |

| Halogen Bond | Br⋯Br | 3.6328 (7) | nih.gov |

| π–π Stacking | Pyridine Rings | - | nih.govnih.gov |

Further crystallographic studies on this compound are necessary to definitively elucidate its specific crystal packing motifs and the precise geometry of its non-covalent interactions. However, the analysis of its close analogue provides a robust framework for predicting the key intermolecular forces at play.

Computational and Theoretical Investigations of 5 Bromo 2 Hydrazinyl 4 Methoxypyridine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the properties of molecules from first principles. bohrium.comresearchgate.net DFT, with functionals like B3LYP, is widely used due to its balance of computational cost and accuracy in describing electron correlation. nih.govnih.gov These methods are employed to calculate the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For 5-Bromo-2-hydrazinyl-4-methoxypyridine, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Illustrative Optimized Geometric Parameters for a Pyridine (B92270) Derivative

This table provides an example of typical bond lengths and angles that would be calculated for a molecule like this compound using DFT methods. Actual values would require specific calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | ~1.89 Å |

| C-N (ring) | ~1.34 Å | |

| C-N (hydrazinyl) | ~1.38 Å | |

| N-N | ~1.42 Å | |

| C-O | ~1.36 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-Br | ~120° | |

| C-N-N | ~119° |

The electronic properties of a molecule are key to understanding its reactivity and behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.govirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally implies higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, negative potential would be expected around the nitrogen atoms of the pyridine ring and the hydrazinyl group, while positive potential would be found near the hydrogen atoms.

Table 2: Example of Calculated Electronic Properties

This table illustrates the kind of electronic property data obtained from DFT calculations for a heterocyclic compound.

| Property | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Ionization Potential | I | 6.0 to 7.0 |

| Electron Affinity | A | 1.0 to 2.0 |

| Electronegativity | χ | 3.5 to 4.5 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electrophilicity Index | ω | 1.5 to 2.5 |

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for validating the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching, C=N stretching). A comparison with experimental FT-IR and FT-Raman spectra helps in the assignment of vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which can be correlated with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule. nih.gov

Reactivity and Mechanistic Studies

Computational methods are also employed to predict the chemical reactivity of a molecule and to explore the pathways of chemical reactions.

Conceptual DFT provides a framework for quantifying chemical reactivity. Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to distinguish sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net For this compound, this analysis would pinpoint which atoms in the pyridine ring and hydrazinyl group are most likely to participate in different types of reactions.

Beyond predicting reactivity, computational chemistry can map out entire reaction mechanisms. This is achieved by locating and characterizing the transition state (TS) structures for a proposed reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the energies of reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information is invaluable for understanding reaction kinetics and feasibility. For instance, studying the mechanism of a cyclization reaction involving the hydrazinyl group would involve optimizing the geometry of the transition state for the ring-closing step, thus providing a detailed picture of the reaction dynamics at a molecular level.

Advanced Applications and Synthetic Utility of 5 Bromo 2 Hydrazinyl 4 Methoxypyridine in Chemical Research

Building Block for the Synthesis of Complex Heterocyclic Systems

The hydrazinyl moiety in conjunction with the pyridine (B92270) scaffold is a classical precursor for the synthesis of various fused heterocyclic systems such as pyrazolopyridines, triazolopyridines, and other related structures. Typically, the hydrazinyl group can undergo condensation reactions with dicarbonyl compounds, β-ketoesters, or other suitable electrophiles to form five- or six-membered heterocyclic rings. The bromo and methoxy (B1213986) substituents on the pyridine ring could further influence the reactivity and allow for subsequent functionalization of the resulting heterocyclic core. However, no specific examples or methodologies for these transformations using 5-Bromo-2-hydrazinyl-4-methoxypyridine have been reported in peer-reviewed literature.

Precursor for Scaffold Diversity and Generation of Chemical Libraries

In principle, this compound could serve as a valuable starting material for the generation of chemical libraries. The reactive hydrazinyl group allows for the introduction of a wide range of substituents through reactions with aldehydes, ketones, and acylating agents. Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce diverse aryl, alkyl, or amino groups. This dual functionality would enable the creation of a large number of structurally diverse molecules. Nevertheless, there are no published studies that demonstrate the use of this specific compound for the purpose of scaffold diversification or library synthesis.

Application in Materials Science Research

Pyridine-based compounds are often explored in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to their electron-deficient nature. The functional groups present in this compound could also facilitate the formation of supramolecular assemblies through hydrogen bonding or other non-covalent interactions. These properties are highly dependent on the specific molecular structure and its solid-state packing. At present, there is no available research that investigates the properties of this compound or its derivatives in the context of materials science.

Future Research Directions and Challenges in the Chemistry of 5 Bromo 2 Hydrazinyl 4 Methoxypyridine

Exploration of Novel and Unprecedented Reactivity Pathways

The unique arrangement of functional groups on the pyridine (B92270) ring of 5-Bromo-2-hydrazinyl-4-methoxypyridine suggests a rich and complex reactivity profile waiting to be explored. The interplay between the electron-donating hydrazinyl and methoxy (B1213986) groups and the electron-withdrawing bromo substituent can lead to novel chemical transformations.

Future research could focus on:

Intramolecular Cyclization Reactions: The proximity of the nucleophilic hydrazinyl group at the C2 position and the bromine atom at the C5 position could facilitate intramolecular cyclization under appropriate conditions, potentially leading to the formation of novel fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines.

Metal-Catalyzed Cross-Coupling: The bromine atom serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. Future work will likely involve exploring Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings to introduce diverse carbon and heteroatom substituents at the C5 position. nih.gov The electronic nature of the substituted pyridine core may influence catalyst selection and reaction efficiency. nih.gov

Reactions of the Hydrazinyl Group: The hydrazinyl moiety is a key functional group that can undergo condensation with various electrophiles, such as aldehydes and ketones, to form hydrazones. These intermediates could be further cyclized to generate a variety of heterocyclic scaffolds.

Regioselective Functionalization: Despite the existing substituents, the pyridine ring may be amenable to further functionalization. Investigating regioselective C-H activation or electrophilic substitution reactions would be a challenging yet rewarding endeavor, given the inherent difficulty of controlling regioselectivity in polysubstituted pyridines. researchgate.net

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

While this compound is itself achiral, it serves as an excellent scaffold for the synthesis of chiral derivatives with potential applications in catalysis and medicinal chemistry. The development of asymmetric methods is a significant challenge in modern organic synthesis. researchgate.net

Key future research directions include:

Catalytic Asymmetric Transformations: The introduction of chirality can be achieved by performing asymmetric reactions on functional groups attached to the pyridine core. For instance, asymmetric reduction of a ketone derivative or asymmetric addition to an imine formed from the hydrazinyl group could be explored using chiral catalysts.

Synthesis of Atropisomers: The introduction of bulky substituents via cross-coupling reactions could potentially lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The synthesis of such axially chiral biaryls remains a challenging but important area of research. researchgate.net

Chiral Ligand Development: Pyridine-based structures are integral components of many "privileged" chiral ligands used in asymmetric catalysis. acs.orgrsc.org Investigating the incorporation of the this compound scaffold into new ligand designs could lead to catalysts with novel reactivity and selectivity. A significant challenge in this area is balancing steric hindrance, which can enhance stereoselectivity, with the need to maintain high catalytic activity. acs.org

Integration of High-Throughput Experimentation and Automation in Synthetic Development

To accelerate the discovery and optimization of reactions involving this compound, the integration of high-throughput experimentation (HTE) and automation is essential. HTE allows for the rapid screening of a large number of reaction parameters in parallel, saving time and resources. acs.orgstrath.ac.uknih.gov

A prospective HTE workflow could be applied to optimize a key transformation, such as a Suzuki-Miyaura coupling reaction at the C5-bromo position. This approach enables the rapid evaluation of various catalysts, ligands, bases, and solvents to identify optimal conditions for coupling with a specific boronic acid. acs.org The use of miniaturized reaction formats, such as 96-well plates, significantly reduces the amount of starting material required for each experiment. nih.govresearchgate.net

Below is a hypothetical data table illustrating an HTE screen for such a reaction.

| Well ID | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| A1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 45 |

| A2 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 60 |

| A3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 75 |

| A4 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 85 |

| B1 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 92 |

| B2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 88 |

| B3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 2-MeTHF | 78 |

| B4 | Pd(OAc)₂ (2) | DavePhos (4) | CsF | THF | 65 |

Table generated for illustrative purposes.

This systematic approach not only identifies the best reaction conditions but also provides valuable data on structure-activity relationships, guiding future synthetic efforts. strath.ac.uk

Advanced Computational Methodologies for Predictive Synthesis and Property Tuning

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental design and minimizing trial-and-error. walshmedicalmedia.com For a novel compound like this compound, computational methods can offer significant insights.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack and for understanding the molecule's reactivity in pericyclic reactions.

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential reactions, including the transition state structures and activation energies. This can help rationalize observed reactivity and predict the feasibility of novel transformations.

Property Prediction: Computational tools can predict various physicochemical properties, such as solubility, stability, and spectroscopic signatures (NMR, IR). These predictions are invaluable for planning synthetic workups, purification, and for the characterization of new derivatives. Machine learning models trained on large datasets of known reactions can also be employed to predict the outcomes of synthetic transformations. github.com

Challenges in Scaling Up Synthesis for Broader Research and Development Applications

The transition from laboratory-scale synthesis to larger-scale production for broader research or commercial applications presents a distinct set of challenges. nih.gov The development of a scalable and robust synthesis of this compound would be a critical step for its widespread use.

Potential scale-up challenges include:

Starting Material Accessibility: The availability and cost of the precursors needed to construct the polysubstituted pyridine ring are primary considerations for large-scale synthesis.

Regioselectivity Control: The synthesis of highly substituted pyridines often requires multiple steps, and controlling the regioselective introduction of each functional group is a significant challenge that can be difficult to manage on a large scale. researchgate.netnih.gov

Handling of Hazardous Reagents: The use of reagents such as hydrazine (B178648) and its derivatives requires specialized handling procedures and equipment to ensure safety, which can add complexity and cost to a large-scale process.

Purification: The purification of intermediates and the final product via methods like column chromatography, which are common in the lab, are often not feasible or economical at an industrial scale. Developing robust crystallization or distillation procedures is often necessary.

Process Safety and Thermal Management: Reactions that are manageable on a small scale can become hazardous on a large scale due to issues with heat transfer. Thorough process safety evaluations, including calorimetry studies, would be required to identify and mitigate any potential thermal hazards.

Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a "green" and sustainable process with high atom economy and minimal environmental impact is an increasingly important challenge.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-hydrazinyl-4-methoxypyridine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves hydrazine substitution at the 2-position of a brominated methoxypyridine precursor. For example, reacting 5-bromo-2-chloro-4-methoxypyridine with hydrazine under reflux in anhydrous ethanol (60–80°C, 12–24 hours) yields the hydrazinyl derivative. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress using TLC (Rf ~0.3 in ethyl acetate) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (absence of residual solvent peaks) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies hydrazinyl (-NH-NH2) protons (δ 3.5–5.0 ppm, broad) and pyridine ring protons (δ 6.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution positions .

- X-ray Crystallography : Single-crystal analysis using SHELX software confirms molecular geometry and hydrogen-bonding networks. Crystals are grown via slow evaporation from DCM/hexane, and data collected at 100 K (Mo-Kα radiation) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 232.9842 for C6H7BrN3O) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). Include solvent effects (ethanol) via the PCM model .

- Reactivity Insights : The hydrazinyl group’s lone pair (HOMO) facilitates nucleophilic attacks, while the bromine atom (LUMO) directs electrophilic substitution. Fukui indices identify reactive sites for coupling reactions .

- Validation : Compare computed IR spectra (vibrational modes of N-H at ~3300 cm⁻¹) with experimental FT-IR data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell line passage number. Use orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .

- Metabolic Stability : Test derivatives in liver microsomes (human/rat) to identify metabolites causing off-target effects. LC-MS/MS quantifies parent compound degradation .

- Structural Analogues : Compare activities of hydrazinyl vs. hydroxyl or methyl-substituted derivatives to isolate the hydrazine group’s contribution .

Q. How does the hydrazinyl group influence coupling reactions (e.g., Buchwald-Hartwig), and how can reaction yields be optimized?

- Methodological Answer :

- Mechanistic Role : The hydrazinyl group acts as a directing group in Pd-catalyzed C–N couplings. Chelation with Pd(0) intermediates stabilizes transition states, favoring ortho-functionalization. Use XPhos as a ligand and K3PO4 as a base in toluene at 110°C .

- Yield Optimization : Pre-dry solvents (toluene over molecular sieves), degas reactions via freeze-pump-thaw cycles, and monitor via ¹H NMR. Yields >75% are achievable with 5 mol% Pd(OAc)2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.